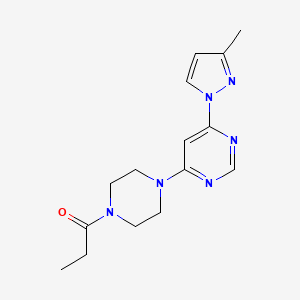
4-(3-甲基-1H-吡唑-1-基)-6-(4-丙酰-1-哌嗪基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives, including "4-(3-methyl-1H-pyrazol-1-yl)-6-(4-propionyl-1-piperazinyl)pyrimidine," often involves multistep synthetic routes that include cyclization reactions, substitutions, and modifications of functional groups. A common approach might involve the reaction of appropriate pyrazole and pyrimidine precursors, possibly through intermediates that introduce the propionyl and piperazinyl functionalities (Trilleras et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of pyrazole and pyrimidine rings, which are essential for their chemical behavior and biological activity. Structural analysis often involves X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms and the geometry of the molecule. The presence of substituents like the propionyl and piperazinyl groups influences the overall shape, electronic distribution, and intermolecular interactions of the compound (Trilleras et al., 2008).
Chemical Reactions and Properties
Pyrazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the reactive sites and the nature of the substituents. The reactivity can be influenced by the electron-donating or withdrawing effects of the substituents, which affect the electron density on the pyrazole and pyrimidine rings. These reactions can be utilized to further modify the compound or to explore its chemical behavior (Ammar et al., 2011).
Physical Properties Analysis
The physical properties of "4-(3-methyl-1H-pyrazol-1-yl)-6-(4-propionyl-1-piperazinyl)pyrimidine" such as melting point, boiling point, solubility, and crystallinity are crucial for its handling and application in various processes. These properties are determined by its molecular structure and can be measured using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in different solvents (Ammar et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are defined by the functional groups present in the molecule. The propionyl and piperazinyl groups, for instance, introduce specific reactive sites and influence the compound's behavior in chemical reactions. These properties can be studied using a range of spectroscopic and analytical techniques, including infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) (Ammar et al., 2011).
科学研究应用
杂环合成
化合物4-(3-甲基-1H-吡唑-1-基)-6-(4-丙酰-1-哌嗪基)嘧啶参与多种杂环化合物的合成。它已被用于通过分子内环化过程合成新型N-环烷烃、吗啉、哌嗪、吡唑、嘧啶衍生物等。这些合成化合物以其光谱数据和元素分析为特征,在杂环化学的发展中发挥着至关重要的作用,而杂环化学是药物、农用化学品和染料开发的基础(Ho & Suen, 2013)。
抗病毒活性
与4-(3-甲基-1H-吡唑-1-基)-6-(4-丙酰-1-哌嗪基)嘧啶类似的吡唑并[3,4-d]嘧啶骨架因其抗病毒特性而受到探索。该类化合物对人类肠道病毒(特别是柯萨奇病毒)表现出显着的特异性和效力,以纳摩尔浓度抑制病毒复制。这一见解对于开发新的抗病毒剂至关重要,突出了吡唑并[3,4-d]嘧啶衍生物的潜在治疗应用(Chern et al., 2004)。
抗癌活性
对吡唑并[3,4-d]嘧啶衍生物的研究表明,它们与4-(3-甲基-1H-吡唑-1-基)-6-(4-丙酰-1-哌嗪基)嘧啶具有相似的结构核心,具有潜在的抗癌治疗作用。某些衍生物已显示出对多种人类癌细胞系显着的抗增殖作用,表明它们可用作开发新型抗癌剂的基础。这一研究领域对于靶向癌症治疗的发展特别有前景(Mallesha et al., 2012)。
抗菌活性
类似于4-(3-甲基-1H-吡唑-1-基)-6-(4-丙酰-1-哌嗪基)嘧啶结构的新型吡唑并[1,5-a]嘧啶化合物已被合成并发现具有抗菌活性。这些化合物与牛血清白蛋白等蛋白质的相互作用已被研究,提供了对其潜在作用机制和在开发新型抗菌剂中应用的见解(He et al., 2020)。
属性
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-3-15(22)20-8-6-19(7-9-20)13-10-14(17-11-16-13)21-5-4-12(2)18-21/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXULLTOBJIPYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)
![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)
![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5569583.png)
![7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)
![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)
![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)

![3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)